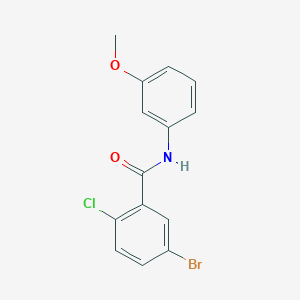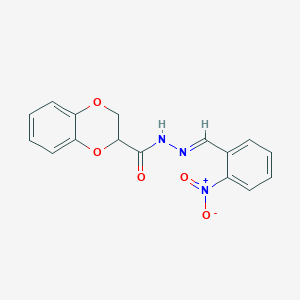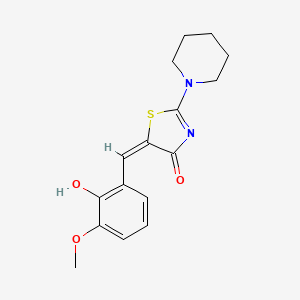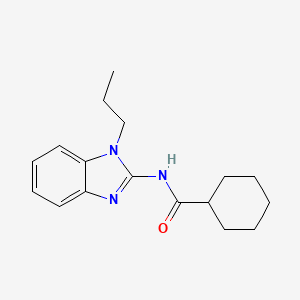![molecular formula C14H10ClN3O4 B5804446 N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)
N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide, also known as NB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. NB-1 is a member of the benzamide family of compounds and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1).
Wirkmechanismus
N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide works by binding to the catalytic domain of PARP-1, preventing the enzyme from carrying out its normal function of repairing DNA damage. This results in the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide has also been studied for its effects on other biological processes. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and to protect against oxidative stress in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide is its potency as a PARP-1 inhibitor, which allows for the use of lower concentrations of the compound in experiments. However, N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide is also known to have a relatively short half-life, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide. One area of interest is the development of more potent PARP-1 inhibitors based on the structure of N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide. Additionally, there is ongoing research into the use of PARP inhibitors as a therapeutic approach for other diseases, such as neurodegenerative disorders. Finally, there is interest in investigating the potential of N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide as a radiosensitizer in cancer therapy, as PARP inhibition has been shown to enhance the effects of radiation therapy.
Synthesemethoden
N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to produce 4-chloro-2-nitrobenzoyl chloride. The resulting compound is then reacted with 2-aminobenzamide to produce N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide has been extensively studied for its potential applications in cancer research. PARP-1 is an enzyme that plays a critical role in the repair of DNA damage. Inhibition of PARP-1 has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide has been shown to be a potent PARP-1 inhibitor and has been used in preclinical studies to investigate its efficacy as a cancer therapeutic.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-8-5-6-10(12(7-8)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSZPCJMYWCGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-4-chloro-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)

![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)

![2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)



![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)

